2,3,4-trichloro-N-cycloheptylbenzene-1-sulfonamide
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Overview
Description
2,3,4-Trichloro-N-cycloheptylbenzene-1-sulfonamide is a complex organic compound characterized by the presence of three chlorine atoms, a cycloheptyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trichloro-N-cycloheptylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the chlorination of benzene to introduce chlorine atoms at the 2, 3, and 4 positions. This is followed by the introduction of the cycloheptyl group through a Friedel-Crafts alkylation reaction. Finally, the sulfonamide group is introduced via sulfonation and subsequent reaction with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichloro-N-cycloheptylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce the sulfonamide group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
2,3,4-Trichloro-N-cycloheptylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2,3,4-trichloro-N-cycloheptylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt metabolic pathways and biological processes, making it useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trichlorobenzene: Similar in structure but lacks the cycloheptyl and sulfonamide groups.
1,2,3-Trichlorobenzene: Another trichlorinated benzene derivative with different chlorine positions.
Sulfanilamide: Contains the sulfonamide group but lacks the trichlorobenzene structure.
Uniqueness
2,3,4-Trichloro-N-cycloheptylbenzene-1-sulfonamide is unique due to the combination of its trichlorinated benzene ring, cycloheptyl group, and sulfonamide functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H16Cl3NO2S |
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Molecular Weight |
356.7 g/mol |
IUPAC Name |
2,3,4-trichloro-N-cycloheptylbenzenesulfonamide |
InChI |
InChI=1S/C13H16Cl3NO2S/c14-10-7-8-11(13(16)12(10)15)20(18,19)17-9-5-3-1-2-4-6-9/h7-9,17H,1-6H2 |
InChI Key |
GOVNDQVNBJLASM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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